1-Chloro-3-methyl-2,4-pentadiene
Description
1-Chloro-3-methyl-2,4-pentadiene is an unsaturated hydrocarbon featuring a conjugated diene system (C=C-C=C) with a chlorine atom at position 1 and a methyl group at position 3. Similar compounds, such as dichlorinated pentadienes and fluorinated analogs, exhibit varied physical and chemical behaviors, suggesting that this compound may serve as a versatile intermediate in organic synthesis .
Properties
CAS No. |
109988-26-3 |
|---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
5-chloro-3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H9Cl/c1-3-6(2)4-5-7/h3-4H,1,5H2,2H3 |
InChI Key |
CLGCPMMRVHTFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences among 1-Chloro-3-methyl-2,4-pentadiene and related compounds:
Physicochemical Properties
- Reactivity: The chlorine atom in this compound likely enhances electrophilic reactivity compared to non-halogenated analogs like 3-Methyl-1,4-pentadiene. However, it is less reactive than cis-1,3-Dichloro-2,4-pentadiene, where dual chlorine atoms increase polarity and toxicity .
- Stability : Fluorinated derivatives (e.g., (1Z)-1-Chloro-1,2-Difluoro-1,4-pentadiene) exhibit greater stability against nucleophilic attack due to fluorine’s electronegativity, whereas the target compound’s methyl group may impart steric hindrance .
- Biological Activity : 1,5-Diaryl-3-Oxo-1,4-pentadienes demonstrate potent anticancer activity due to their conjugated diene and ketone groups, which interact with cellular targets like NF-κB. The absence of a ketone in this compound likely limits similar bioactivity .
Toxicity and Handling
- cis-1,3-Dichloro-2,4-pentadiene is notably toxic, causing liver/kidney damage, whereas mono-chloro analogs like the target compound are presumed less hazardous but still require careful handling .
- Fluorinated analogs (e.g., C₅H₅ClF₂) may pose unique environmental risks due to fluorine’s persistence .
Preparation Methods
Reaction Overview
The most widely documented method involves the direct chlorination of isoprene (2-methyl-1,3-butadiene) using hydrogen chloride (HCl) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This single-step process exploits the electrophilic addition of HCl to the conjugated diene system, followed by allylic rearrangement to yield the target compound.
Mechanistic Pathway
Isoprene undergoes initial protonation at the terminal double bond, forming a carbocation intermediate. The AlCl₃ catalyst facilitates chloride ion attack at the allylic position, resulting in a 1,2-adduct. Subsequent-sigmatropic rearrangement shifts the chloro group to the 1-position, while the methyl group migrates to stabilize the intermediate carbocation. The final product, 1-chloro-3-methyl-2,4-pentadiene, is isolated via fractional distillation under reduced pressure (1–15 mbar).
Optimization and Yields
Key parameters include:
-
Temperature : Maintained between −10°C and +5°C to suppress polymerization.
-
Solvent : Dichloromethane or diethyl ether enhances regioselectivity.
Reported yields range from 65% to 78%, with purity >95% confirmed by gas chromatography.
Multi-Step Synthesis via Chlorohydrin Intermediates
Chlorohydrin Formation
An alternative route begins with the synthesis of 1-chloro-2-methyl-3-buten-2-ol, a chlorohydrin derivative of isoprene. Isoprene reacts with hypochlorous acid (HOCl) in aqueous medium at 0–10°C, yielding the chlorohydrin via anti-Markovnikov addition. This step achieves 85–90% conversion under pH-controlled conditions (pH 6.5–7.5).
Halogenation and Allylic Rearrangement
The chlorohydrin intermediate undergoes halogenation (bromine or iodine) in the presence of diisopropyl ketone as a solvent. This step induces allylic rearrangement, forming 4-halo-1-chloro-2-methyl-2-butene. For example, bromination at 25°C for 2 hours produces the bromo derivative in 72% yield.
Dehydrohalogenation to Target Compound
Treatment with sodium sulfide (Na₂S) in tetrahydrofuran (THF) at reflux (66°C) eliminates the halogen atom, restoring the conjugated diene system. The final product is purified via vacuum distillation, with overall yields of 58–64% across three steps.
Comparative Analysis of Preparation Methods
Efficiency Metrics
Advantages and Limitations
-
Direct Chlorination : Higher throughput and lower operational complexity make it preferable for bulk production. However, stringent temperature control is required to avoid diene polymerization.
-
Chlorohydrin Route : Offers greater control over regioselectivity but suffers from lower overall yields and multi-step purification challenges.
Side Reactions and Byproduct Management
Polymerization of Isoprene
At temperatures >10°C, isoprene tends to polymerize, forming rubber-like residues. This is mitigated by:
Isomerization Products
Competing pathways may generate structural isomers such as 2-chloro-3-methyl-1,3-pentadiene. These are removed via fractional distillation, leveraging differences in boiling points (this compound: 44–48°C at 15 mbar).
Industrial Applications and Derivatives
Q & A
What are reliable synthetic routes for preparing 1-Chloro-3-methyl-2,4-pentadiene?
Level: Basic
Answer:
The synthesis of this compound can be approached using catalytic or thermal methods. For example, aluminum chloride (AlCl₃) catalysis has been effective in synthesizing structurally similar chloro-diene compounds, such as 1-chloro-1,1-difluoro-2-trifluoromethyl-2,4-pentadiene, via reactions with chloropentafluoroacetone . Alternatively, thermal reactions without catalysts may yield isomers, as seen in the preparation of 3,3-dimethyl-1,4-pentadiene, where temperature control (e.g., 80°C) is critical for regioselectivity . Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to minimize byproducts like 2-alken-1-ol isomers .
How can NMR spectroscopy resolve structural ambiguities in this compound?
Level: Basic
Answer:
Advanced NMR techniques, such as pure shift 2D homonuclear correlation spectroscopy (e.g., PSYCHE and MFA methods), are essential for resolving overlapping signals in conjugated dienes. For example, ¹H and ¹³C NMR can distinguish between syn/anti isomers or positional isomers (e.g., 1,4 vs. 1,3-diene configurations) by analyzing coupling constants and chemical shifts of allylic protons and chlorine substituents . Nuclear Overhauser Effect (NOE) spectroscopy can further clarify spatial arrangements, as demonstrated in conformational studies of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives .
What factors influence the stability of this compound during storage and reactions?
Level: Basic
Answer:
Stability is highly sensitive to temperature and isomerization pathways. For instance, perfluoro-1,4-pentadiene undergoes isomerization to the 1,3-diene configuration under polymerization conditions, likely due to radical intermediates or thermal stress . Chlorinated dienes may also degrade via hydrolysis or photochemical pathways. Recommendations include storing the compound in inert atmospheres at low temperatures (-20°C) and avoiding prolonged exposure to UV light .
What catalytic mechanisms enable the dimerization or cyclization of this compound?
Level: Advanced
Answer:
Organometallic catalysts, such as scandium hydrides (DpScH), promote γ-allyl complex formation in reactions with 3-methyl-1,4-pentadiene, leading to cyclized products like methylenecyclopentane (Scheme 7 in ). The mechanism involves:
Hydrometallation : Insertion of Sc–H into the terminal alkene.
Allylic coordination : Stabilization of the γ-allyl intermediate.
Reductive elimination : Formation of the cyclized product.
Competing pathways (e.g., branching vs. dimerization) depend on steric and electronic effects of substituents like chlorine .
How do lipoxygenases interact with this compound?
Level: Advanced
Answer:
Lipoxygenases (e.g., soybean LOX-1) catalyze hydroperoxidation of lipids with cis,cis-1,4-pentadiene motifs . While no direct evidence exists for this compound as a substrate, its conjugated diene structure suggests potential enzymatic interaction. Researchers can:
Assay activity : Measure O₂ consumption or hydroperoxide formation.
Modify stereochemistry : Test if chlorine or methyl groups sterically hinder enzyme binding.
Compare with analogs : Study non-chlorinated dienes (e.g., 1,4-pentadiene) to isolate electronic effects .
How can conflicting data on isomerization pathways be reconciled?
Level: Advanced
Answer:
Contradictions in isomerization studies (e.g., thermal vs. catalytic conditions) may arise from differing reaction mechanisms. For example:
- Thermal isomerization : Proceeds via radical intermediates, favoring 1,3-diene formation .
- Acid-catalyzed pathways : Follow carbocation rearrangements, leading to positional or stereochemical shifts .
To resolve conflicts, use isotopic labeling (e.g., deuterated substrates) and monitor intermediates via in situ FTIR or GC-MS .
What analytical challenges arise in quantifying this compound in complex mixtures?
Level: Advanced
Answer:
Key challenges include:
Co-elution in chromatography : Overlap with structurally similar compounds (e.g., 3-ethyl-3-methyl-1,4-pentadiene) .
Signal interference in NMR : Multiplet splitting from adjacent protons and chlorine’s quadrupolar relaxation .
Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
